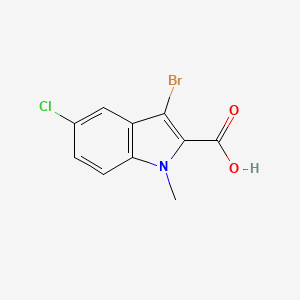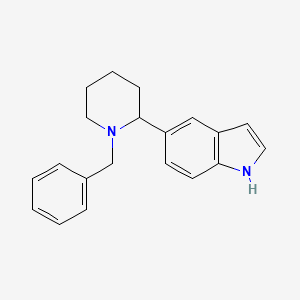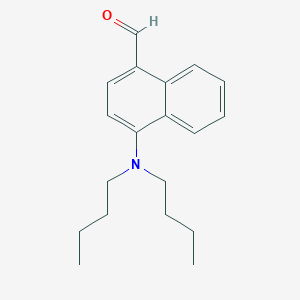
4,6-Dibromoindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromoindolin-2-one is a brominated derivative of indolin-2-one, a compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoindolin-2-one typically involves the bromination of indolin-2-one. One common method is the electrophilic aromatic substitution reaction, where indolin-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dibromoindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the brominated compound to its non-brominated form.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of indolin-2-one.
Substitution: Formation of substituted indolin-2-one derivatives.
Applications De Recherche Scientifique
4,6-Dibromoindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Dibromoindolin-2-one involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress in cells, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Indolin-2-one: The parent compound without bromine atoms.
4-Bromoindolin-2-one: A mono-brominated derivative.
6-Bromoindolin-2-one: Another mono-brominated derivative.
Uniqueness: 4,6-Dibromoindolin-2-one is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and biological activity compared to its mono-brominated counterparts. This dual bromination enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C8H5Br2NO |
|---|---|
Poids moléculaire |
290.94 g/mol |
Nom IUPAC |
4,6-dibromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5Br2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
Clé InChI |
NRAZUTZKPJVAJO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2Br)Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)






![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)


![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)

